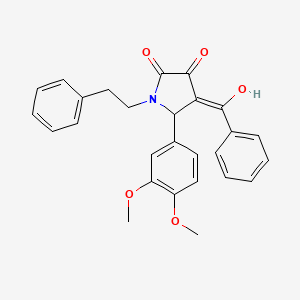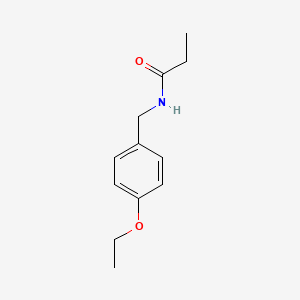
N-(4-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-(2-methylbenzyl)-1-piperazinecarboxamide, commonly known as MPMP, is a synthetic compound that belongs to the piperazine class of drugs. MPMP has been extensively studied for its potential therapeutic applications in various scientific research studies.
Mechanism of Action
The exact mechanism of action of MPMP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and stress, while the dopamine D2 receptor is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
MPMP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain regions of the brain, leading to its anxiolytic and antidepressant effects. Additionally, MPMP has been shown to decrease the levels of cortisol, a stress hormone, in animal models, suggesting that it may have anti-stress effects.
Advantages and Limitations for Lab Experiments
MPMP has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor and a low affinity for the dopamine D2 receptor, making it a selective ligand for the 5-HT1A receptor. Additionally, MPMP has a long half-life, allowing for sustained effects in animal models. However, MPMP has some limitations for lab experiments. It has poor solubility in water, making it difficult to administer in aqueous solutions. Additionally, MPMP has been shown to have some toxicity at high doses, limiting its use in animal models.
Future Directions
There are several future directions for the scientific research of MPMP. Some of the significant areas of research include the optimization of the synthesis method to improve the yield and purity of MPMP, the development of more selective ligands for the 5-HT1A receptor, and the investigation of the long-term effects of MPMP on the brain and behavior. Additionally, the potential therapeutic applications of MPMP in other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder, warrant further investigation.
Conclusion
In conclusion, MPMP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various scientific research studies. The synthesis method of MPMP involves a multistep process that yields the final product, MPMP. MPMP has been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia. However, MPMP has some limitations for lab experiments, and further research is needed to optimize its use in scientific research.
Synthesis Methods
MPMP is synthesized through a multistep process that involves the reaction of 4-methoxyphenylpiperazine with 2-methylbenzyl chloride in the presence of a base. The resulting intermediate is then treated with carboxylic acid and a coupling agent to form the final product, MPMP. The purity and yield of MPMP can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
MPMP has been studied for its potential therapeutic applications in various scientific research studies. Some of the significant research areas include the treatment of anxiety disorders, depression, and schizophrenia. MPMP has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, MPMP has been shown to have antipsychotic effects, making it a potential therapeutic agent for the treatment of schizophrenia.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-5-3-4-6-17(16)15-22-11-13-23(14-12-22)20(24)21-18-7-9-19(25-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHRBFPEPLSWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![allyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327362.png)
![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)

![N-(4-isopropylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5327375.png)
![4-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B5327380.png)

![4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)
![3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
![6-{[(1,1-diethyl-2-propyn-1-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5327431.png)

